2-(Benzo[b]thiophen-2-yl)pyridin-4-ol chemical properties
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Potential of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry and materials science. The novel compound, 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol, represents a compelling fusion of two such privileged structures: benzo[b]thiophene and pyridin-4-ol. The benzo[b]thiophene core, a bicyclic system of a benzene ring fused to a thiophene ring, provides a rigid, electron-rich framework.[1][2] This moiety is a well-established pharmacophore found in a plethora of biologically active compounds, exhibiting activities that span anti-cancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] Furthermore, its unique electronic characteristics make it a promising candidate for applications in organic electronics, including semiconductors and light-emitting diodes (OLEDs).[1]
Juxtaposed with this is the pyridin-4-ol motif. The pyridine ring is a fundamental component of numerous natural products and pharmaceuticals. The 4-hydroxy substitution introduces a crucial functional handle for derivatization and interaction with biological targets, and it exists in equilibrium with its pyridone tautomer, a feature that can significantly influence its chemical and biological behavior. The combination of these two scaffolds in 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol suggests a molecule with a rich potential for exploration in both drug discovery, particularly in areas like kinase inhibition for cancer immunotherapy[5], and in the development of novel organic materials.
This guide provides a comprehensive technical overview of the predicted chemical properties, a plausible synthetic pathway, and the potential applications of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol, designed to serve as a foundational resource for researchers embarking on the study of this promising heterocyclic entity.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₃H₉NOS | Based on the chemical structure. |
| Molecular Weight | 227.28 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for functionalized aromatic heterocyclic compounds. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic nature suggests lipophilicity, while the hydroxyl group may impart some limited aqueous solubility.[2] |
| ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.5 ppm) for both benzothiophene and pyridine protons. A broad singlet for the hydroxyl proton (potentially D₂O exchangeable). | Based on spectral data from related benzothiophene and pyridine derivatives.[6][7] |
| ¹³C NMR | Aromatic carbons expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C4 of pyridine) would be significantly downfield. | Inferred from published data for similar heterocyclic systems. |
| IR Spectroscopy | Broad O-H stretch (~3200-3400 cm⁻¹), C=C and C=N stretches in the aromatic region (~1550-1650 cm⁻¹), C-S stretch. | Characteristic vibrational modes for the functional groups present.[6][7] |
| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 228.04. | Based on the calculated molecular weight. |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical chemical feature of 4-hydroxypyridines is their ability to exist in equilibrium with their keto tautomer, pyridin-4(1H)-one. This tautomerism is influenced by factors such as solvent polarity, pH, and temperature. The presence of both forms can have profound implications for the molecule's reactivity, hydrogen bonding capability, and interaction with biological macromolecules. For 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol, this equilibrium means the molecule can act as both a hydrogen bond donor and acceptor, a property often exploited in drug design to achieve specific binding to protein targets.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol can be designed based on established cross-coupling methodologies, which are foundational in the construction of bi-heterocyclic systems.[8] A Suzuki or Stille coupling reaction would be an ideal strategy. The following workflow outlines a proposed Suzuki coupling approach.
Caption: Proposed Suzuki coupling-based synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Benzo[b]thiophen-2-ylboronic acid (Intermediate C)
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Bromination: To a solution of Benzo[b]thiophene (1.0 eq) in dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-bromobenzo[b]thiophene.
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Borylation: Dissolve the crude 2-bromobenzo[b]thiophene in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl (1M) and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to afford Benzo[b]thiophen-2-ylboronic acid.
Causality: The use of n-BuLi at low temperatures facilitates a clean lithium-halogen exchange, creating a nucleophilic organolithium species which then readily reacts with the electrophilic boron center of the borate ester.
Step 2: Suzuki Coupling (Formation of Intermediate E)
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To a degassed mixture of dioxane and water (4:1), add Benzo[b]thiophen-2-ylboronic acid (1.0 eq), 2-chloro-4-methoxypyridine (1.1 eq), and sodium carbonate (2.5 eq).
-
Bubble argon through the solution for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12-18 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(Benzo[b]thiophen-2-yl)-4-methoxypyridine.
Causality: The palladium(0) catalyst is essential for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. Sodium carbonate acts as the base required to activate the boronic acid.
Step 3: Demethylation (Final Product F)
-
Dissolve 2-(Benzo[b]thiophen-2-yl)-4-methoxypyridine in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add boron tribromide (BBr₃) (1.5 eq, 1M solution in DCM) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate.
-
Purify the final compound by recrystallization or preparative HPLC to obtain 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol.
Causality: BBr₃ is a strong Lewis acid that selectively cleaves the methyl-oxygen bond of the methoxy ether, a standard and effective method for demethylation in heterocyclic chemistry.
Chemical Reactivity and Derivatization Potential
The hybrid structure of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol offers multiple sites for chemical modification, making it an excellent scaffold for developing a library of analogues for structure-activity relationship (SAR) studies.
-
O-Alkylation/Acylation: The hydroxyl group of the pyridin-4-ol is a prime site for derivatization. Reaction with various alkyl halides or acyl chlorides under basic conditions would yield a series of ethers and esters, allowing for modulation of lipophilicity and steric bulk.
-
N-Alkylation of Pyridine: The pyridine nitrogen can be quaternized with alkyl halides, introducing a positive charge and altering the electronic properties of the ring system.
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Electrophilic Aromatic Substitution: The benzo[b]thiophene ring is susceptible to electrophilic substitution, primarily at the 3-position.[2] Reactions such as nitration, halogenation, or Friedel-Crafts acylation would allow for the introduction of diverse functional groups on this part of the molecule.
Potential Applications in Drug Discovery and Materials Science
The structural motifs within 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol are prevalent in compounds with significant biological and material properties.
Drug Discovery Candidate
The 2-substituted pyridine scaffold is a key feature in a number of kinase inhibitors. For instance, various 2-substituted-pyridin-4-yl derivatives have been designed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target for cancer immunotherapy.[5] HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition can enhance T-cell activation and anti-tumor immune responses.[5] The benzo[b]thiophene moiety could serve as a unique lipophilic group to occupy hydrophobic pockets within the kinase active site.
Caption: Potential mechanism of action via HPK1 inhibition.
A proposed screening cascade would involve initial in vitro kinase assays against a panel of kinases, including HPK1. Promising hits would then be evaluated for their effects on T-cell activation in cellular assays, followed by in vivo studies in relevant tumor models.[5] Additionally, given the broad bioactivity of the benzothiophene core, screening against other targets such as CYP enzymes[6] or for anticonvulsant activity[3] would be warranted.
Organic Electronics
Benzothiophene derivatives functionalized with pyridine groups are known to possess enhanced electronic and optical properties, making them attractive for applications in organic electronics.[1] The extended π-conjugated system across the molecule allows for efficient electron delocalization, which is crucial for charge transport in organic semiconductors. The inherent polarity introduced by the pyridine ring and the hydroxyl group could also be exploited to tune the molecule's self-assembly properties and film-forming capabilities, which are critical for the fabrication of devices like Organic Field-Effect Transistors (OFETs) and OLEDs.[1]
Conclusion
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol is a molecule of significant synthetic and applicative interest. While direct experimental data remains to be established, a thorough analysis of its constituent heterocyclic systems provides a robust framework for predicting its chemical properties and biological potential. The proposed synthetic route offers a clear and feasible path to its creation. The structural alerts for kinase inhibition and utility in organic electronics position this compound as a high-value scaffold for further investigation. This guide serves as a launching point for researchers poised to explore the rich chemistry and diverse applications of this novel benzothiophene-pyridine hybrid.
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Figure 1: General Suzuki-Miyaura coupling reaction for the synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol. X typically represents Br or Cl.